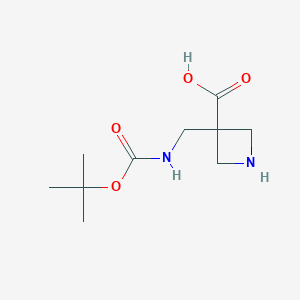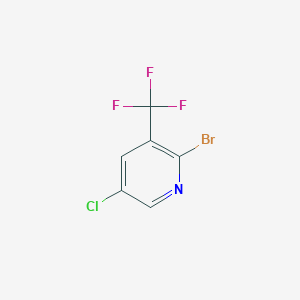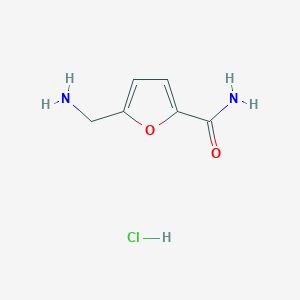
4-溴-喹唑啉氢溴酸盐
描述
4-Bromo-quinazoline hydrobromide is a chemical compound with the molecular formula C8H6Br2N2 . It is used in various scientific experiments and has been the subject of numerous studies due to its potential applications in various fields of research.
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods for quinazoline derivatives can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, are synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods .
Molecular Structure Analysis
The molecular structure of 4-Bromo-quinazoline hydrobromide can be found in various databases such as PubChem . The structure of quinazoline, a core component of 4-Bromo-quinazoline hydrobromide, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline is highly reactive towards anionic reagents which attack on position 4 . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-quinazoline hydrobromide can be found in various databases . Quinazoline and quinazolinone compounds are also used in the preparation of various functional materials for synthetic chemistry .
科学研究应用
药物化学和药物开发
喹唑啉衍生物已被研究其作为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶假定不可逆抑制剂的作用。这些化合物通过用不饱和酸氯化物或混合酸酐对 6-氨基-4-(3-溴苯基氨基)喹唑啉进行酰化,在裸鼠的人类表皮样癌异种移植模型等模型中显示出增强的抗肿瘤活性 (Tsou 等人,2001 年)。这项研究突出了 4-溴-喹唑啉衍生物在开发新的癌症疗法中的潜力。
抗真菌和抗菌剂的合成
对新型喹唑啉衍生物的合成研究也显示出在创造具有显着抗真菌和抗菌特性的化合物方面很有希望。例如,新型取代喹唑啉衍生物的合成和评估已证明对一系列细菌和真菌具有有效的抗菌活性,为开发新的抗菌剂提供了一条潜在途径 (Chaitanya 等人,2018 年)。此类研究强调了 4-溴-喹唑啉衍生物在解决各种传染病方面的多功能性。
EGFR 抑制剂的开发
设计和合成喹唑啉衍生物作为靶向抗癌治疗的 EGFR 抑制剂一直是研究的一个重要领域。与吉非替尼相比,这些化合物显示出作为 EGFR 抑制剂的功效,突出了它们作为靶向抗癌剂的潜力。它们对人类癌细胞系的体外细胞毒性进一步强调了这些衍生物在癌症治疗中的治疗潜力 (Allam 等人,2020 年)。
抗病毒研究
在抗病毒研究中探索喹唑啉衍生物揭示了对呼吸道和生物防御病毒具有潜在活性的化合物。通过微波技术合成的新型 2,3-二取代喹唑啉-4(3H)-酮对包括甲型流感和严重急性呼吸综合征冠状病毒在内的一系列病毒显示出有希望的抗病毒特性 (Selvam 等人,2007 年)。这表明 4-溴-喹唑啉衍生物有可能为开发新的抗病毒疗法做出贡献。
作用机制
Target of Action
4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, has been found to interact with several targets. The primary targets of this compound are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function. Quinazoline derivatives have also been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that is critical for the regulation of gene expression.
Mode of Action
The interaction of 4-Bromo-quinazoline hydrobromide with its targets leads to significant changes in cellular function. The compound inhibits the activity of histone methyltransferase and G9a-like protein, thereby affecting the methylation of histones . This can lead to changes in gene expression, which can have a variety of downstream effects. The compound’s mode of action is complex and involves interactions with multiple targets .
Biochemical Pathways
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide affects the methylation of histones, a key process in the regulation of gene expression . This can lead to changes in the expression of various genes, affecting a variety of biochemical pathways. The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetics of 4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, can be influenced by a variety of factors. These include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide can lead to changes in gene expression This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected
安全和危害
未来方向
Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have shown promising activity against different tumors, leading to the development of more efficient and safer anticancer drugs . The future of 4-Bromo-quinazoline hydrobromide lies in further exploration of its potential therapeutic applications and the development of novel quinazoline derivatives as anticancer agents .
生化分析
Biochemical Properties
4-Bromo-quinazoline hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 4-Bromo-quinazoline hydrobromide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 4-Bromo-quinazoline hydrobromide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, 4-Bromo-quinazoline hydrobromide can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-quinazoline hydrobromide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of kinase activity, which disrupts downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-quinazoline hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-quinazoline hydrobromide remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-quinazoline hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects of 4-Bromo-quinazoline hydrobromide is crucial for its potential therapeutic applications .
Metabolic Pathways
4-Bromo-quinazoline hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. These interactions can affect the levels of metabolites and the overall metabolic flux. For instance, the compound may inhibit specific enzymes involved in drug metabolism, leading to altered pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Bromo-quinazoline hydrobromide within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, certain transporters may facilitate the uptake of 4-Bromo-quinazoline hydrobromide into cells, while binding proteins may sequester it in particular organelles, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 4-Bromo-quinazoline hydrobromide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
属性
IUPAC Name |
4-bromoquinazoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXCSMMFVRVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)




![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)
